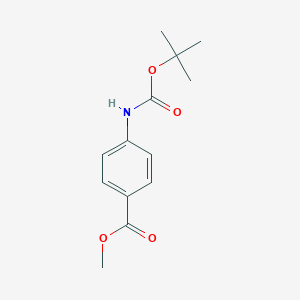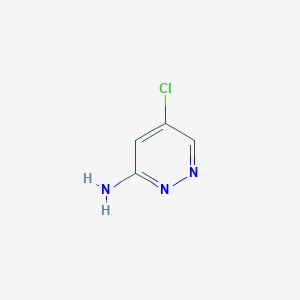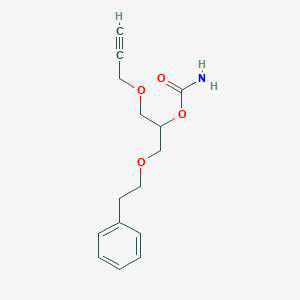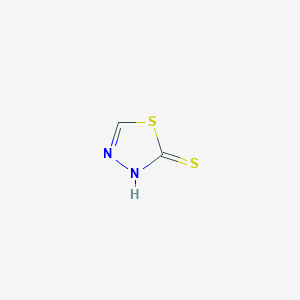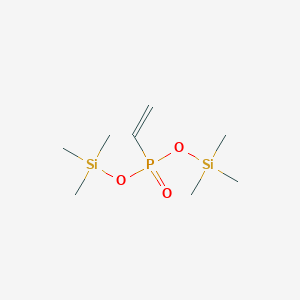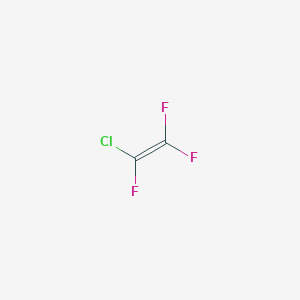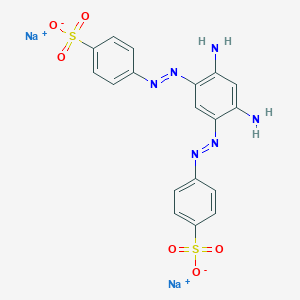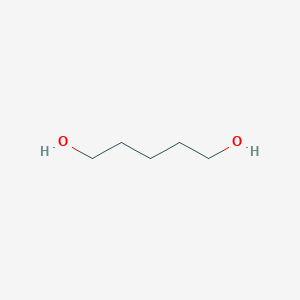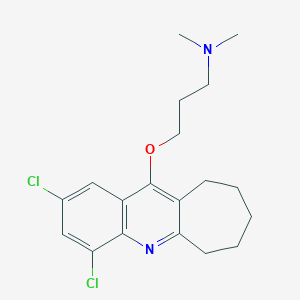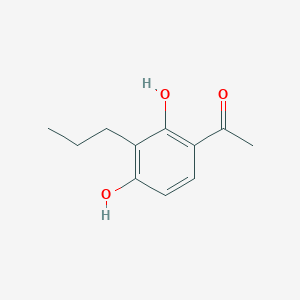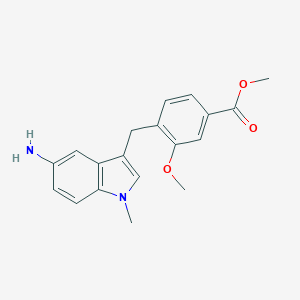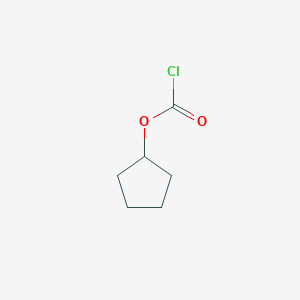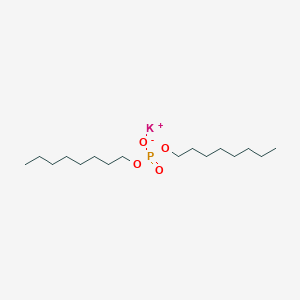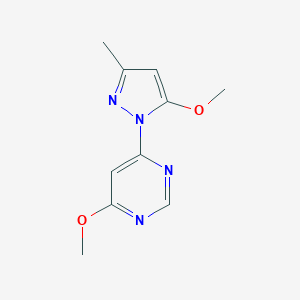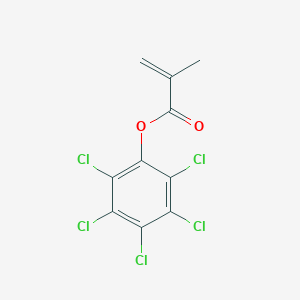
Pentachlorophenyl methacrylate
Übersicht
Beschreibung
Pentachlorophenyl Methacrylate is a chemical compound with the CAS Number: 16184-61-5 . It is used in various applications including the synthesis of substances and as a component in laboratory chemicals .
Molecular Structure Analysis
The linear formula for Pentachlorophenyl Methacrylate is (C10H5Cl5O2)n . This indicates that the molecule is composed of carbon, hydrogen, chlorine, and oxygen atoms.Wissenschaftliche Forschungsanwendungen
Solution Properties and Unperturbed Dimensions
Pentachlorophenyl methacrylate (PCPM) exhibits unique properties in dilute solutions, showing variations in its unperturbed dimensions with solvent nature. This flexibility factor is higher than that of other polymethacrylates with chlorinated aromatic side groups, indicating distinct polymer-solvent interactions (Becerra, Radić, & Gargallo, 1978).
Synthesis of Multifunctional Materials
The polymerization of pentafluorophenyl methacrylate forms soluble polymeric active esters used for creating multifunctional polymers. These polymers' reactivity towards amines and alcohols has been quantitatively assessed, showing distinct reaction patterns with various chemical groups (Eberhardt, Mruk, Zentel, & Théato, 2005).
Arylating Reagent in Metal Complexes
Bis(pentachlorophenyl)thallium(III) chloride, a derivative of pentachlorophenyl, is used as an arylating agent for several transition metal complexes, contributing to the study of pentachlorophenyl-transition metal complexes (Royo & Serrano, 1978).
Temperature Coefficient of Unperturbed Dimensions
PCPM's temperature coefficient is obtained from viscosity versus temperature data, indicating an anomalous temperature dependence in certain solvents. This helps in understanding the polymer's behavior under different thermal conditions (Radić & Gargallo, 1979).
Antibacterial Copolymers
Copolymers synthesized from methyl methacrylate and pentachlorophenyl methacrylate derivatives exhibit distinct antibacterial activities, making them potential candidates for antibacterial applications (이윤식 et al., 2002).
Dynamic Mechanical and Dielectric Relaxations
Studying PCPM’s dynamic mechanical and dielectric properties helps in understanding its relaxational behavior, important for applications involving electrical and mechanical aspects of polymers (Calleja et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYISYPLHCSQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38725-28-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentachlorophenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38725-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90471164 | |
| Record name | PENTACHLOROPHENYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorophenyl methacrylate | |
CAS RN |
16184-61-5 | |
| Record name | PENTACHLOROPHENYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



